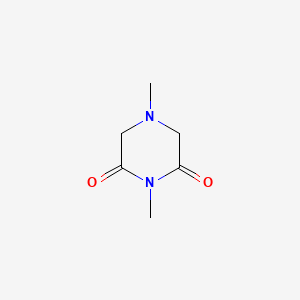
1,4-Dimethylpiperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperazine, featuring two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethylpiperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic processes to ensure high yield and purity. For example, the condensation of sarcosine under oxidative catalytic conditions using permanganate has been shown to produce this compound in high yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylpiperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,4-Dimethylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit serine-threonine protein phosphatases, which play a role in cell signaling and regulation . Additionally, it can act as an inhibitor of neural nitric oxide synthase, affecting neural signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylpiperazine-2,5-dione: Similar in structure but with keto groups at different positions.
N,N’-Dimethylpiperazine: Lacks the keto groups, making it less reactive in certain chemical reactions.
Piperazine-2,6-dione: Lacks the methyl groups, affecting its chemical properties and reactivity.
Uniqueness
1,4-Dimethylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35820-94-1 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
1,4-dimethylpiperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-5(9)8(2)6(10)4-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
AGZLAKYFYNHCES-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


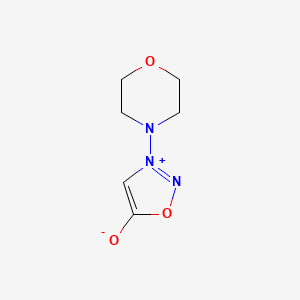
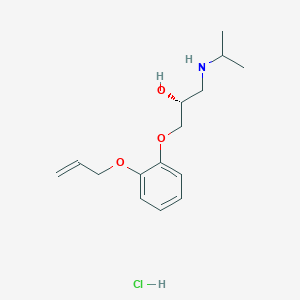
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
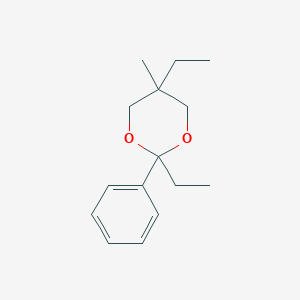
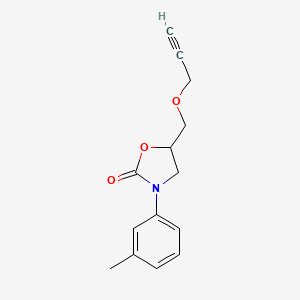
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
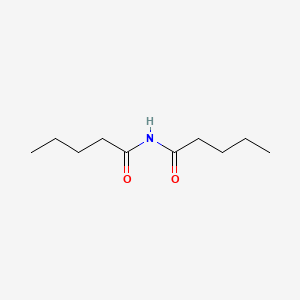
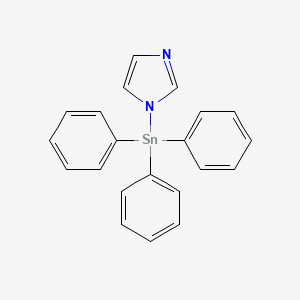



![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
